4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}BUTYL)BUTANAMIDE
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Overview
Description
4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}BUTYL)BUTANAMIDE is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}BUTYL)BUTANAMIDE involves multiple steps, starting with the preparation of 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with butyric acid derivatives under controlled conditions to form the final product. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}BUTYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}BUTYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant growth regulation and herbicide activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}BUTYL)BUTANAMIDE involves its interaction with specific molecular targets. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death. The compound is absorbed by plant tissues and transported to growth regions, where it disrupts normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar chemical structure and properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms, leading to different activity and toxicity profiles.
Mecoprop (MCPP): A related compound used as a selective herbicide for broadleaf weeds.
Uniqueness
4-(2,4-DICHLOROPHENOXY)-N~1~-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}BUTYL)BUTANAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual dichlorophenoxy groups enhance its herbicidal activity and make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[4-(2,4-dichlorophenoxy)butanoylamino]butyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Cl4N2O4/c25-17-7-9-21(19(27)15-17)33-13-3-5-23(31)29-11-1-2-12-30-24(32)6-4-14-34-22-10-8-18(26)16-20(22)28/h7-10,15-16H,1-6,11-14H2,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMHZPXKOKBIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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